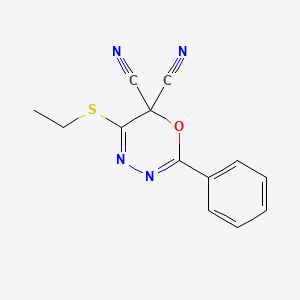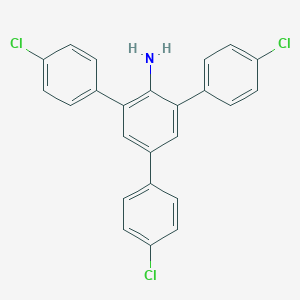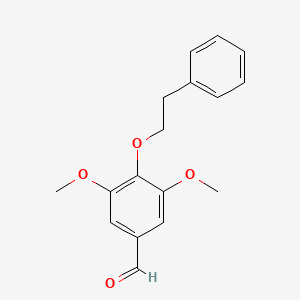
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is a heterocyclic compound that contains an oxadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrile and ethylthio groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by the introduction of nitrile groups. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile and ethylthio groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(methylthio)-2-phenyl-
- 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-methyl-
Uniqueness
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is unique due to the combination of its nitrile and ethylthio groups, which provide distinct reactivity and potential for chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
CAS No. |
189313-71-1 |
|---|---|
Molecular Formula |
C13H10N4OS |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
5-ethylsulfanyl-2-phenyl-1,3,4-oxadiazine-6,6-dicarbonitrile |
InChI |
InChI=1S/C13H10N4OS/c1-2-19-12-13(8-14,9-15)18-11(16-17-12)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI Key |
ZBJLETLQVRPDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(OC1(C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)




![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)






![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
